molecular formula C19H21N3O2 B2838710 4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-97-3

4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No. B2838710
M. Wt: 323.396
InChI Key: XEAHUFQYSTXAGS-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide” belongs to a class of organic polycyclic compounds containing an imidazo[1,2-a]pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a chemodivergent reaction where N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for the synthesis of complex benzamide derivatives, including compounds with structures similar to 4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide. For instance, a simple and high-yield synthesis approach has been described for producing precursors to radiopharmaceuticals, showcasing the chemical manipulations possible with benzamide analogs (Bobeldijk et al., 1990). Another study presented the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, illustrating the versatility of benzamide derivatives in forming fused heterocyclic systems (Bakhite et al., 2005).

Biological Activity

While specific studies on the biological activities of 4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide may not be readily available, research on similar compounds has shown a range of potential biological applications. For example, novel benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, hinting at the potential therapeutic uses of benzamide analogs (Abu‐Hashem et al., 2020). Another study explored benzimidazole derivatives as potent and selective histamine-3 receptor antagonists, suggesting the utility of benzamide-related compounds in modulating neurotransmitter receptors (Zhou et al., 2012).

Chemical Interactions and Stability

The stability and reactivity of benzamide derivatives under various conditions have been a subject of investigation. Research has shown how modifications to the pyridine and benzimidazole moieties can affect the stability and activity of these compounds, providing insights into their chemical behavior and potential applications in medicinal chemistry (Ife et al., 1989).

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal applications, given the bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, could be a future direction .

properties

IUPAC Name

4-ethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-24-17-6-4-15(5-7-17)19(23)20-10-8-16-13-22-11-9-14(2)12-18(22)21-16/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAHUFQYSTXAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

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